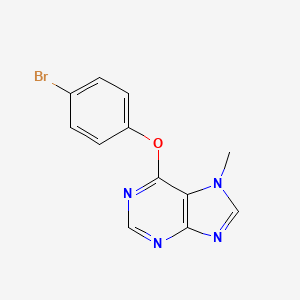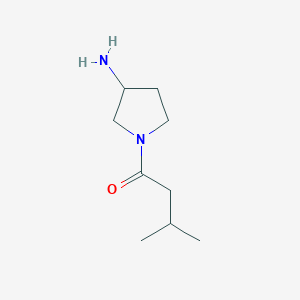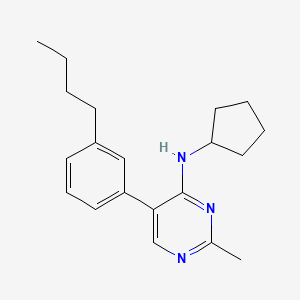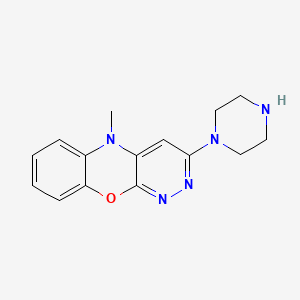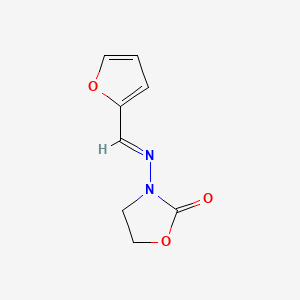![molecular formula C4H3N5O B12919880 Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one CAS No. 121771-99-1](/img/structure/B12919880.png)
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one: is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is structurally related to temozolomide, an important antitumor drug. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the growth of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Interaction with Isocyanates: One of the primary synthetic routes involves the interaction of 4-diazoimidazole-5-carboxamide with an isocyanate.
Alkylation of Nor-temozolomide Anion: Another method involves the alkylation of the nor-temozolomide anion, which also results in high yields of new imidazotetrazines.
Industrial Production Methods: While specific industrial production methods for imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one are not extensively documented, the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: This compound can participate in substitution reactions, particularly at the nitrogen atoms in the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution Reagents: Halogenating agents or alkylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Chemistry: Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential to interact with DNA and proteins. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical studies .
Medicine: The most notable application of this compound is in the development of antitumor drugs. Temozolomide, a derivative of this compound, is used to treat glioblastoma and other types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mécanisme D'action
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one exerts its effects primarily through the alkylation of DNA. The compound is converted into its active form, which then interacts with DNA, leading to the formation of covalent bonds with guanine residues. This alkylation process results in DNA damage, which can inhibit the replication and transcription of cancer cells . The primary molecular target is the DNA itself, and the pathways involved include the DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Temozolomide: A well-known antitumor drug that shares a similar structure with imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one.
Dacarbazine: Another antitumor agent that is structurally related and also functions through DNA alkylation.
Procarbazine: A compound used in chemotherapy that has a similar mechanism of action.
Uniqueness: this compound is unique due to its ability to form stable covalent bonds with DNA, leading to effective inhibition of cancer cell growth. Its derivatives, such as temozolomide, have shown significant clinical efficacy in treating various cancers .
Propriétés
Numéro CAS |
121771-99-1 |
|---|---|
Formule moléculaire |
C4H3N5O |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
3H-imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C4H3N5O/c10-4-7-8-6-3-1-5-2-9(3)4/h1-2H,(H,6,7,10) |
Clé InChI |
DXVWMLQMDGMWEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=NNC(=O)N2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)

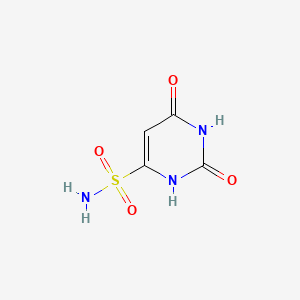
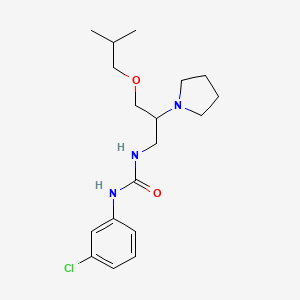
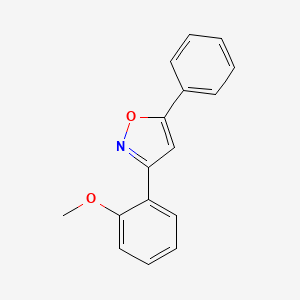
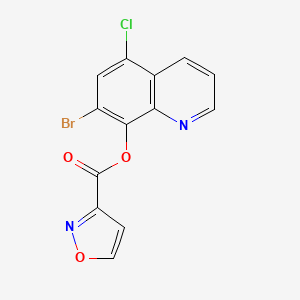
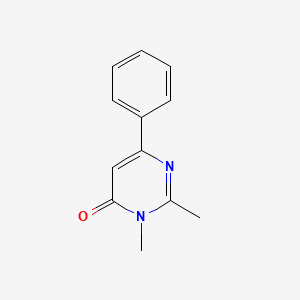
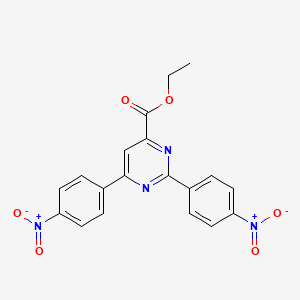
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)
